Cas no 2218436-84-9 (rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine)
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[4.1.0]heptan-3-amine, 7,7-difluoro-, (1R,3S,6S)-rel-
- rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
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- Inchi: 1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2/t4-,5-,6+/m0/s1
- InChI Key: VKIFPMAIIHJUEF-HCWXCVPCSA-N
- SMILES: [C@@]12([H])[C@@]([H])(C1(F)F)CC[C@H](N)C2
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-100MG |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine |
2218436-84-9 | 95% | 100MG |
¥ 1,524.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-250MG |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine |
2218436-84-9 | 95% | 250MG |
¥ 2,435.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-500MG |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine |
2218436-84-9 | 95% | 500MG |
¥ 4,052.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-1G |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine |
2218436-84-9 | 95% | 1g |
¥ 6,078.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-5G |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine |
2218436-84-9 | 95% | 5g |
¥ 18,235.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-100mg |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine |
2218436-84-9 | 95% | 100mg |
¥1524.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-250mg |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine |
2218436-84-9 | 95% | 250mg |
¥2435.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-500mg |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine |
2218436-84-9 | 95% | 500mg |
¥4052.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-1g |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine |
2218436-84-9 | 95% | 1g |
¥6078.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-5g |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine |
2218436-84-9 | 95% | 5g |
¥18236.0 | 2024-04-22 |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine Suppliers
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
Professional Introduction to Compound with CAS No. 2218436-84-9 and Product Name Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
The compound identified by the CAS number 2218436-84-9 and the product name Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine represents a significant advancement in the field of chiral chemistry and pharmaceutical innovation. This compound belongs to a class of molecules known as norcarane derivatives, which have garnered considerable attention due to their unique structural properties and potential applications in medicinal chemistry. The specific stereochemistry defined by the configuration (1S,3R,6R) and the presence of fluorine substituents at the 7-position contribute to its distinct chemical behavior and biological activity.
In recent years, the exploration of norcarane derivatives has expanded dramatically, driven by their intriguing conformational rigidity and ability to mimic the binding pockets of biological targets. The introduction of fluorine atoms into these molecules often enhances their metabolic stability and binding affinity, making them attractive candidates for drug development. The compound Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine is no exception, showcasing a promising scaffold for further chemical manipulation and biological evaluation.
One of the most compelling aspects of this compound is its potential in the design of chiral catalysts and ligands. Chirality plays a crucial role in the pharmaceutical industry, as many biologically active compounds exhibit enantioselective interactions with their targets. The precise stereochemical arrangement of Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine provides an excellent platform for developing enantioselective processes in organic synthesis. Recent studies have demonstrated that such norcarane-based ligands can significantly improve the efficiency and selectivity of asymmetric hydrogenation reactions, a key step in many drug synthesis pathways.
Moreover, the fluorinated norcarane scaffold has shown promise in addressing challenging biological targets. Fluorine atoms are well-known for their ability to modulate pharmacokinetic properties such as bioavailability and metabolic half-life. By incorporating fluorine into the norcarane core, researchers aim to enhance the compound's interaction with specific enzymes or receptors while minimizing off-target effects. This approach aligns with current trends in drug discovery towards more targeted and less toxic therapies.
The synthesis of Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine represents a sophisticated example of modern synthetic chemistry techniques. The stereocontrol required to achieve the desired configuration is a testament to the advancements in catalytic methods and chiral auxiliary design. Techniques such as asymmetric epoxidation followed by ring-opening metathesis have been employed to construct the norcarane framework with high precision. The introduction of fluorine substituents further complicates but also enriches the synthetic strategy, necessitating careful consideration of reaction conditions and protecting group strategies.
Recent publications highlight the utility of this compound in preclinical studies aimed at identifying novel therapeutic agents. For instance, researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways and are often implicated in diseases such as cancer. By leveraging the unique properties of Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine, scientists hope to develop inhibitors that exhibit high selectivity and potency.
The structural features of this compound also make it an attractive candidate for studying protein-ligand interactions at a molecular level. Computational modeling and X-ray crystallography have been used to elucidate how Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine interacts with its target proteins. These studies provide valuable insights into binding mechanisms and can guide future modifications to enhance activity or selectivity. The rigid norcarane core ensures favorable orientation within the binding pocket, while the fluorine atoms contribute to favorable hydrophobic interactions.
In conclusion,Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine (CAS No. 2218436-84-9) exemplifies the innovative spirit driving contemporary pharmaceutical research. Its unique structural attributes position it as a versatile building block for drug discovery efforts targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine is poised to play a pivotal role in developing next-generation therapeutics that address unmet medical needs.
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